4-Hydroxy-2,3-dimethylbenzoic acid
Overview
Description
4-Hydroxy-2,3-dimethylbenzoic acid is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 . It is used as an intermediate in agrochemicals and dyestuffs .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-2,3-dimethylbenzoic acid is 1S/C9H10O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
. This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
4-Hydroxy-2,3-dimethylbenzoic acid has a molecular weight of 166.18 . It is a solid substance . Other physical and chemical properties such as density, boiling point, surface tension, and molar volume are not available in the resources .
Scientific Research Applications
Subheading
Characterization of Depside Compounds from Parmelia ErumpensA study focused on Parmelia erumpens, a lichen from the Western Ghats, Kerala, India, revealed significant antimicrobial and anticancer properties of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid. This compound demonstrated excellent antimicrobial activity against various bacteria and fungi, and its anticancer potential was confirmed through apoptosis in cancer cell lines, suggesting its potential development as an antimicrobial and anticancer drug after further clinical evaluation (Aravind et al., 2014).
Bacterial Catabolism and Novel Compound Formation
Subheading
Biosynthesis of Cyclic Tautomers by BacteriaResearch on the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid revealed different pathways in Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35. While the former accumulates a degradation metabolite, the latter converts the acid into a dead-end metabolite, 4-acetonyl-4-hydroxy-2-methylbut-2-en-1,4-olide, a cyclic tautomer of (3-methylmaleyl)acetone, demonstrating the diversity of bacterial metabolic pathways (Cain et al., 1997).
Synthesis of Related Compounds
Subheading
Advances in Chemical Synthesis TechniquesSeveral studies have documented the synthesis of compounds structurally related to 4-Hydroxy-2,3-dimethylbenzoic acid. For example, the synthesis of 2-amino-4,5-dimethylbenzoic acid and 3,4-dimethyl-2-iodobenzoic acid highlights advancements in chemical synthesis techniques, offering potential applications in various fields, including pharmaceuticals (Lin, 2013); (Shaojie, 2011).
Ionization Process and Hydroxyl Group Influence
Subheading
Study on Hydroxyl Groups in Benzoic Acid DerivativesA study examining the ionization and solvation processes of 3,4-dihydroxybenzoic acid provided insights into the contributions of hydroxyl groups in positions 3 and 4. This research could have implications for understanding the chemical behavior of related compounds, including 4-Hydroxy-2,3-dimethylbenzoic acid (Rodante et al., 1987).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-2,3-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBXMLOGRLGZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604371 | |
Record name | 4-Hydroxy-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,3-dimethylbenzoic acid | |
CAS RN |
6021-31-4 | |
Record name | 4-Hydroxy-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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